

Preclinical Animal Models for Testing BioNTech Oncology Drugs: Application Notes and Protocols

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Introduction

BioNTech has emerged as a leader in the development of novel immunotherapies for cancer, with a diverse pipeline of mRNA-based vaccines, CAR-T cell therapies, and bispecific antibodies. The preclinical evaluation of these innovative drug candidates in relevant animal models is a critical step in their development, providing essential data on efficacy, safety, and mechanism of action. This document provides detailed application notes and protocols for various preclinical animal models used to test a selection of BioNTech's oncology drugs, including BNT111, BNT113, BNT122, BNT211, and BNT311. The information is compiled from publicly available preclinical and clinical data.

Key Preclinical Animal Models in Oncology Drug Development

The selection of an appropriate animal model is crucial for the translatability of preclinical findings to the clinical setting. The most commonly employed models in cancer immunotherapy research include:

• Syngeneic Mouse Models: These models utilize immunocompetent mice engrafted with tumor cell lines derived from the same inbred strain. They are invaluable for studying the



interaction of the investigational drug with a fully functional immune system.[1]

- Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of human tumor fragments into immunodeficient mice. These models are known to preserve the histological and genetic characteristics of the original patient tumor, making them highly relevant for efficacy testing.[2][3]
- Humanized Mouse Models: These are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, resulting in the development of a human immune system. They are essential for evaluating human-specific immunotherapies.[4][5][6]

Application Notes for BioNTech Oncology Drug Candidates BNT111 (FixVac)

Drug Description: BNT111 is a fixed combination of four mRNA-encoded, non-mutated melanoma-associated antigens (NY-ESO-1, MAGE-A3, tyrosinase, and TPTE) delivered as an RNA-lipoplex formulation.[7][8] It is designed to induce a broad and potent anti-tumor immune response.

Preclinical Model of Choice: Syngeneic Mouse Models

Preclinical studies for mRNA-based cancer vaccines like BNT111 typically utilize syngeneic mouse models to assess the induction of antigen-specific T cell responses and anti-tumor efficacy in the context of a competent immune system.

Quantitative Data Summary:



Animal Model	Tumor Model	Treatment Schedule	Key Findings	Reference
C57BL/6 mice	B16F10 melanoma	Intravenous administration of mRNA vaccine	Induction of strong antigen-specific CD4+ and CD8+ T cell responses. Durable objective responses observed.	[9][10]

BNT113

Drug Description: BNT113 is an mRNA cancer immunotherapy candidate that encodes the oncoproteins E6 and E7 of human papillomavirus type 16 (HPV16).[11][12][13]

Preclinical Model of Choice: Syngeneic Mouse Models with HPV-Positive Tumors

To evaluate the efficacy of an HPV-targeted vaccine, syngeneic mouse models bearing tumors expressing the HPV16 E6 and E7 oncoproteins are utilized.

Quantitative Data Summary:

Animal Model	Tumor Model	Treatment Schedule	Key Findings	Reference
C57BL/6 mice	C3.43 (HPV16 genome- transformed cells)	Intramuscular administration	Inhibition of tumor growth and increased survival probability. Strong specific immune response against E7 detected.	[3]



BNT122 (autogene cevumeran)

Drug Description: BNT122 is an individualized neoantigen-specific immunotherapy (iNeST) based on mRNA. It is a personalized cancer vaccine candidate encoding up to 20 patient-specific neoantigens.[4][9][12][14][15]

Preclinical Model of Choice: Patient-Derived Xenograft (PDX) Models in Humanized Mice

While clinical data is more prominent for BNT122, preclinical validation would likely involve PDX models established from patient tumors, potentially in humanized mice, to assess the personalized vaccine's ability to elicit an immune response against the specific neoantigens of the tumor. Preclinical studies in pancreatic cancer PDX models have been suggested to be beneficial for evaluating therapies for this disease.[16][17]

Quantitative Data Summary:

No specific quantitative preclinical data for BNT122 in animal models was identified in the search results. The available data is from a Phase 1 clinical trial in patients with resected pancreatic ductal adenocarcinoma (PDAC).[4][14]

Study Population	Treatment	Key Findings	Reference
Patients with resected PDAC	Autogene cevumeran + atezolizumab + mFOLFIRINOX	Induced high- magnitude neoantigen-specific T cells in 8 of 16 patients. Patients with vaccine-expanded T cells had a longer median recurrence- free survival.	[4][14]

BNT211

Drug Description: BNT211 is a CAR-T cell therapy targeting the oncofetal antigen Claudin-6 (CLDN6), combined with a CLDN6-encoding CAR-T cell amplifying RNA vaccine (CARVac).



Preclinical Model of Choice: Xenograft Models in Immunodeficient Mice

The preclinical efficacy of CAR-T cell therapies is typically evaluated in immunodeficient mice bearing human tumors that express the target antigen.

Quantitative Data Summary:

Animal Model	Tumor Model	Treatment Schedule	Key Findings	Reference
Immunodeficient mice	Human ovarian cancer transplants	Intravenous administration of CLDN6-CAR-T cells	Complete tumor regression of large, transplanted human tumors within two weeks.	

BNT311 (acasunlimab)

Drug Description: BNT311 is a bispecific antibody that targets both PD-L1 and 4-1BB.[18] This dual targeting is designed to block the PD-L1/PD-1 inhibitory pathway while simultaneously providing a costimulatory signal to T cells via 4-1BB, thereby enhancing the anti-tumor immune response.

Preclinical Model of Choice: Humanized Knock-in and Syngeneic Mouse Models

To test a human-specific bispecific antibody that also interacts with the mouse immune system, humanized knock-in mice expressing the human targets, as well as syngeneic models, are employed.

Quantitative Data Summary:



Animal Model	Tumor Model	Treatment Schedule	Key Findings	Reference
Humanized knock-in mice and C57BL/6 mice	MC38 colon adenocarcinoma	Combination treatment with pembrolizumab	Potentiated antitumor activity and survival, leading to durable complete tumor regressions. Enhanced clonal expansion of tumor-specific CD8+ T cells.	[2][6][15]

Experimental Protocols

Protocol 1: Establishment of Syngeneic Mouse Tumor Models

This protocol describes the general procedure for establishing subcutaneous syngeneic tumor models.

Materials:

- Murine tumor cell line (e.g., B16F10 for melanoma, C3.43 for HPV+ tumors, MC38 for colon adenocarcinoma)
- Immunocompetent mice (e.g., C57BL/6)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles



Procedure:

- Culture the selected murine tumor cell line in appropriate complete medium until they reach 80-90% confluency.
- Harvest the cells using standard cell culture techniques and wash them with sterile PBS.
- Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10⁶ cells/100 μL).
- Subcutaneously inject the cell suspension into the flank of the immunocompetent mice.
- Monitor the mice regularly for tumor growth by measuring the tumor volume with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for creating PDX models.

Materials:

- Fresh human tumor tissue from consenting patients
- Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
- Surgical instruments
- Anesthesia
- Collection medium (e.g., DMEM with antibiotics)

Procedure:

 Collect fresh tumor tissue from patients under sterile conditions and transport it in collection medium on ice.



- In a sterile environment, remove any non-tumor tissue and mince the tumor into small fragments (2-3 mm³).
- Anesthetize the immunodeficient mice.
- Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket.
- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor engraftment and growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged to new mice for expansion.[2]

Protocol 3: Establishment of Humanized Mouse Models

This protocol provides a general overview of generating humanized mice by engrafting human hematopoietic stem cells (HSCs).

Materials:

- Immunodeficient mice (e.g., NSG mice)
- Human CD34+ HSCs (from cord blood, bone marrow, or fetal liver)
- Irradiation source (optional, for pre-conditioning)
- Syringes and needles

Procedure:

- (Optional) Sub-lethally irradiate the immunodeficient mice to facilitate engraftment of human cells.
- Inject a defined number of human CD34+ HSCs intravenously into the mice.
- Monitor the mice for several weeks to allow for the reconstitution of the human immune system.



- The level of human immune cell engraftment can be assessed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., hCD45).
- Once a stable level of human immune reconstitution is achieved, these mice can be used for tumor implantation (e.g., with PDX models) and subsequent immunotherapy testing.[4][5]

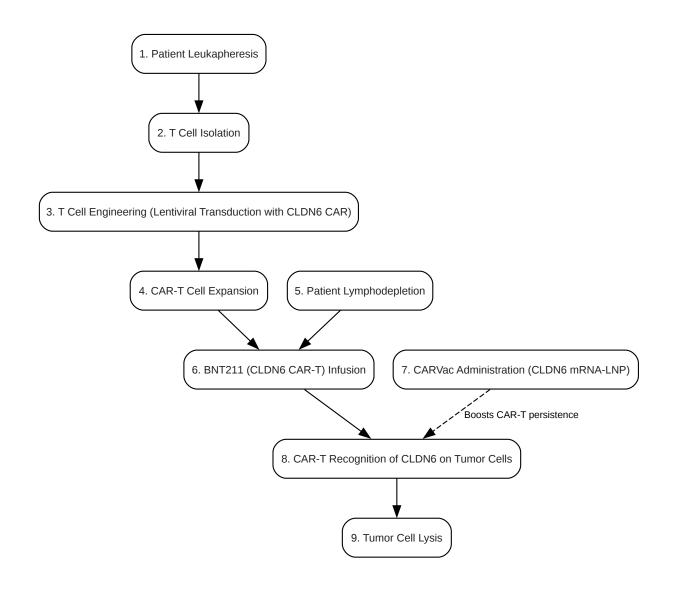
Visualizations Signaling Pathways and Experimental Workflows



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Caption: BNT113 Mechanism of Action.

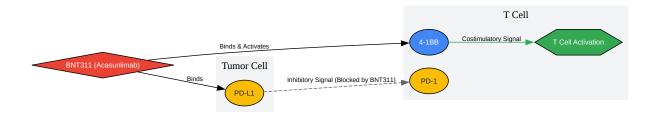




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Caption: BNT211 CAR-T Therapy Workflow.





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Caption: BNT311 Dual Targeting Mechanism.

Conclusion

The preclinical evaluation of BioNTech's oncology pipeline relies on a range of sophisticated animal models that are essential for demonstrating proof-of-concept, optimizing dosing and scheduling, and identifying potential safety concerns. Syngeneic models are critical for assessing the immunomodulatory effects of mRNA vaccines, while xenograft and humanized mouse models are indispensable for evaluating human-specific therapies like CAR-T cells and bispecific antibodies. The protocols and data presented here provide a foundational understanding for researchers and drug development professionals working in the exciting field of cancer immunotherapy. Further detailed experimental parameters can be found in the referenced publications.

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